Einecs 299-623-0 Einecs 299-623-0
Brand Name: Vulcanchem
CAS No.: 93893-35-7
VCID: VC17065612
InChI: InChI=1S/C28H36N12O10S2.2C2H7NO/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;2*3-1-2-4/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);2*4H,1-3H2/b2-1+;;
SMILES:
Molecular Formula: C32H50N14O12S2
Molecular Weight: 887.0 g/mol

Einecs 299-623-0

CAS No.: 93893-35-7

Cat. No.: VC17065612

Molecular Formula: C32H50N14O12S2

Molecular Weight: 887.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 299-623-0 - 93893-35-7

Specification

CAS No. 93893-35-7
Molecular Formula C32H50N14O12S2
Molecular Weight 887.0 g/mol
IUPAC Name 5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-aminoethanol
Standard InChI InChI=1S/C28H36N12O10S2.2C2H7NO/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;2*3-1-2-4/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);2*4H,1-3H2/b2-1+;;
Standard InChI Key MXWSRNRSKIKKRN-SEPHDYHBSA-N
Isomeric SMILES C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N
Canonical SMILES C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N

Introduction

Understanding the EINECS Classification System

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs substances marketed in the European Economic Area between 1 January 1971 and 18 September 1981 . Managed by ECHA, this inventory serves as a foundational registry for phase-in substances under the REACH Regulation. Each entry includes a unique seven-digit identifier (e.g., 299-300-4) , where the first three digits denote the substance category. For example, EINECS 299-300-4 corresponds to a phosphate-ethanolamine salt with a molecular weight of 364.37 g/mol , while 299-153-6 refers to a proline-pyrazolone derivative .

The absence of 299-623-0 in these databases suggests one of three scenarios:

  • Typographical Error: The identifier may be mistyped or conflated with similar entries.

  • Non-Commercial Status: The substance might never have entered commercial circulation within the EINECS eligibility window.

  • Confidential Registration: Under REACH, certain substances may be withheld from public dissemination for proprietary reasons .

Comparative Analysis of EINECS Entries

To contextualize the missing entry, we examine structurally similar compounds:

EINECS NumberMolecular FormulaComponent CompoundsMolecular Weight (g/mol)
299-300-4C₁₂H₃₃N₂O₈PIsobutyl dihydrogen phosphate + 2,2'-iminodiethanol364.37
299-153-6C₁₆H₁₉N₃O₄5-Oxo-L-proline + 1,5-dimethyl-2-phenylpyrazolone317.34

Hypothetical Synthesis Pathways

Assuming 299-623-0 follows EINECS conventions, its synthetic route might involve:

  • Coordination Complex Formation: Combining a transition metal with organic ligands, as seen in iron(III) complexes .

  • Salt Formation: Reacting acidic and basic components, analogous to EINECS 299-300-4’s phosphate-ethanolamine structure .

  • Multi-Step Organic Synthesis: Sequential coupling reactions, such as those used in azo dyes .

Without experimental data, these pathways remain conjectural.

Analytical Challenges in Substance Identification

Modern techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) could resolve ambiguities. For example, EINECS 299-300-4’s exact mass is 364.19745301 Da , calculable via the formula:

Exact Mass=(Isotopic Masses of Constituent Atoms)\text{Exact Mass} = \sum (\text{Isotopic Masses of Constituent Atoms})

Applying this to 299-623-0 would require its molecular formula, currently undisclosed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator